2-Chloro-p-phenylenediamine sulfate 2-Chloro-p-phenylenediamine sulfate 2-chloro-p-phenylenediamine sulfate appears as light gray or lavender powder. (NTP, 1992)
2-chloro-1,4-phenylenediamine sulfate is an arylammonium sulfate salt obtained by combining 2-chloro-1,4-phenylenediamine with one molar equivalent of sulfuric acid. It has a role as a dye. It contains a 2-chloro-1,4-phenylenediaminium.
Brand Name: Vulcanchem
CAS No.: 61702-44-1
VCID: VC21188070
InChI: InChI=1S/C6H7ClN2.H2O4S/c7-5-3-4(8)1-2-6(5)9;1-5(2,3)4/h1-3H,8-9H2;(H2,1,2,3,4)
SMILES: C1=CC(=C(C=C1N)Cl)N.OS(=O)(=O)O
Molecular Formula: C6H9ClN2O4S
Molecular Weight: 240.67 g/mol

2-Chloro-p-phenylenediamine sulfate

CAS No.: 61702-44-1

Cat. No.: VC21188070

Molecular Formula: C6H9ClN2O4S

Molecular Weight: 240.67 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-p-phenylenediamine sulfate - 61702-44-1

Specification

CAS No. 61702-44-1
Molecular Formula C6H9ClN2O4S
Molecular Weight 240.67 g/mol
IUPAC Name 2-chlorobenzene-1,4-diamine;sulfuric acid
Standard InChI InChI=1S/C6H7ClN2.H2O4S/c7-5-3-4(8)1-2-6(5)9;1-5(2,3)4/h1-3H,8-9H2;(H2,1,2,3,4)
Standard InChI Key GQFGHCRXPLROOF-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1N)Cl)N.OS(=O)(=O)O
Canonical SMILES C1=CC(=C(C=C1N)Cl)N.OS(=O)(=O)O
Melting Point 484 to 487 °F (NTP, 1992)

Introduction

Chemical Identity and Structural Properties of 2-Chloro-p-phenylenediamine Sulfate

Molecular Composition and Synthesis

2-Chloro-p-phenylenediamine sulfate is a sulfate salt derivative of 2-chloro-p-phenylenediamine, with the molecular formula C6H5ClN2H2SO4\text{C}_6\text{H}_5\text{ClN}_2 \cdot \text{H}_2\text{SO}_4. The compound consists of a benzene ring substituted with chlorine at the 2-position and amino groups at the para (4-) positions, stabilized by sulfuric acid (Figure 1) .

Chronic Carcinogenesis Bioassay Design and Methodology

Subchronic Toxicity Testing

Prior to chronic exposure studies, subchronic toxicity tests established maximum tolerated doses (MTDs). Rats and mice received dietary concentrations of 0.03–3.0% for 8 weeks:

  • Rats: 0.3% selected as MTD (10.4% male, 6.4% female body weight depression; no mortality).

  • Mice: 0.6% selected as MTD (3.8% male, 14.4% female body weight depression; 1 male death at 1.0%) .

Chronic Study Parameters

The chronic bioassay employed the following experimental design:

Table 1: Chronic Bioassay Design for Fischer 344 Rats

GroupConcentration (%)Treated Period (Weeks)Untreated Period (Weeks)
High Dose0.3105–1070
Low Dose0.15105–1070
Controls0105–1070

Table 2: Chronic Bioassay Design for B6C3F1 Mice

GroupConcentration (%)Treated Period (Weeks)Untreated Period (Weeks)
High Dose0.68718
Low Dose0.3104–1050
Controls0104–1050

Animals were monitored for clinical signs, body weight changes, and mortality. Histopathological examinations included full necropsies and microscopic evaluation of 35+ tissues per animal .

Chronic Toxicity and Carcinogenicity Findings

Mortality and Clinical Observations

  • Rats: No significant mortality differences between dosed and control groups. Mild body weight depression (≤10.4% in males, ≤6.4% in females).

  • Mice: Female mortality positively correlated with dose (P<0.05P < 0.05), but survival remained adequate for tumor assessment. No body weight trends in males; females showed 16.1% depression at 0.3% .

Neoplastic Lesions

Rats

  • Urinary System: Transitional-cell hyperplasia in renal pelvises (both sexes). Three urinary bladder tumors (2 papillomas, 1 carcinoma) in dosed groups vs. none in controls.

  • Other Systems: No statistically significant tumor increases in liver, thyroid, or hematopoietic tissues.

Mice

  • No dose-related tumor incidence in any organ system.

Table 3: Incidence of Transitional-Cell Lesions in Rats

GroupRenal Pelvic Hyperplasia (%)Bladder Tumors (Count)
High Dose18 (M), 14 (F)2
Low Dose12 (M), 10 (F)1
Controls5 (M), 4 (F)0

Nonneoplastic Pathological Findings

Renal and Hepatic Effects

  • Rats: Nephropathy (82–92% incidence across groups) and hepatic fatty changes (20–26%), but no dose dependency.

  • Mice: Chronic murine pneumonia (60–70% incidence) unrelated to treatment.

Ocular and Dermatological Effects

  • Rats: Eye discoloration, swelling, and alopecia in 2–8% of dosed animals.

  • Mice: No compound-related nonneoplastic lesions .

Statistical Analysis and Interpretation

Limitations and Uncertainties

  • Impurity Effects: Uncharacterized contaminants in the test compound may have influenced results.

  • Species Sensitivity: Absence of mouse tumors suggests metabolic differences from rats.

  • Exposure Duration: 18-week recovery phase for high-dose mice may have missed late-onset tumors .

Mechanistic Considerations and Metabolic Fate

Metabolic Pathways (Hypothesized)

  • Hydrolysis: Sulfate group cleavage to form free 2-chloro-p-phenylenediamine.

  • N-Acetylation: Detoxification via hepatic acetyltransferases.

  • Oxidation: Cytochrome P450-mediated formation of reactive quinone imines.

Regulatory Status and Risk Assessment

Occupational Exposure Limits

No established threshold limit values (TLVs) or permissible exposure limits (PELs) .

Research Gaps and Future Directions

  • Impurity Characterization: HPLC-MS/MS analysis to identify contaminants.

  • Genotoxicity Assays: Ames test, micronucleus assay, and COMET assay.

  • Dose-Response Modeling: Benchmark dose analysis for renal pelvic hyperplasia.

  • Metabolite Profiling: In vivo/in vitro studies to identify reactive intermediates.

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